molecular formula C15H31NO2S B13175103 tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate

tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate

Cat. No.: B13175103
M. Wt: 289.5 g/mol
InChI Key: NKTSQNVHHJUEIH-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate is a chemical compound of significant interest in medicinal and organic chemistry as a synthetic intermediate. This molecule features a carbamate-protected primary amine, safeguarded by a tert-butyloxycarbonyl (Boc) group, which is a cornerstone of modern peptide synthesis and protecting group strategies . The structure also contains a hexyl spacer chain, terminating in a butan-2-ylsulfanyl (sec-butylthio) moiety, which introduces a sulfur-based functional handle for further chemical manipulation. The Boc protecting group is highly valued for its stability under a wide range of reaction conditions and its clean removal under mild acidic conditions, allowing for the selective deprotection and liberation of the primary amine in multi-step synthetic sequences . The extended alkyl chain and the incorporated thioether sulfide linkage make this molecule a potential building block for the synthesis of more complex structures, such as CGRP receptor antagonists explored in pharmaceutical research . Its primary applications are in drug discovery and development, where it can be utilized in the synthesis of small molecule candidates, the preparation of functionalized linkers for chemical biology, and as a key intermediate in constructing molecules with specific chain length and lipophilicity requirements. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C15H31NO2S

Molecular Weight

289.5 g/mol

IUPAC Name

tert-butyl N-(6-butan-2-ylsulfanylhexyl)carbamate

InChI

InChI=1S/C15H31NO2S/c1-6-13(2)19-12-10-8-7-9-11-16-14(17)18-15(3,4)5/h13H,6-12H2,1-5H3,(H,16,17)

InChI Key

NKTSQNVHHJUEIH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SCCCCCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Step 1: Preparation of the alkyl sulfide intermediate, specifically the butan-2-ylsulfanylhexyl moiety.
  • Step 2: Coupling of this intermediate with a tert-butyl carbamate group to form the target carbamate compound.

This approach ensures the selective protection of the amine functionality as a tert-butyl carbamate and the incorporation of the sulfanyl substituent via nucleophilic substitution or thiol-alkylation reactions.

Detailed Reaction Conditions and Procedures

Step Reagents & Conditions Description Yield (%) Notes
1 Potassium carbonate, N,N-dimethylformamide (DMF), 70°C, 15 h Alkylation of sulfanyl precursor with appropriate alkyl halide to form butan-2-ylsulfanylhexyl intermediate 62% Reaction quenched with saturated ammonium chloride, extracted with ethyl acetate, purified by silica gel chromatography
2 tert-Butyl carbamate, base (e.g., potassium carbonate or cesium carbonate), DMF or acetone, 65-120°C, 3-6 h Coupling of sulfanyl intermediate with tert-butyl carbamate to form the carbamate derivative 45-74% Microwave irradiation can be used to enhance reaction rate; purification by silica gel chromatography
3 Use of palladium catalysts (e.g., tris(dibenzylideneacetone)dipalladium(0) chloroform complex) and phosphine ligands in some cases Catalytic coupling or Buchwald-Hartwig amination to form C-N bonds Variable Applied in complex analog syntheses with carbamate protection

Representative Experimental Procedure

One reported procedure involves dissolving the alkyl sulfanyl precursor in dry DMF, adding potassium carbonate as a base, and stirring at 70°C for 15 hours to achieve alkylation. The reaction mixture is then quenched with saturated ammonium chloride and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate, concentrated, and purified by silica gel chromatography using a gradient of heptane and ethyl acetate to isolate the desired intermediate.

Subsequently, this intermediate is reacted with tert-butyl carbamate under similar basic conditions in DMF or acetone, sometimes employing microwave irradiation at 65°C for 3 hours to enhance yield and reduce reaction time. The final product is purified by chromatography and characterized by NMR, IR, and mass spectrometry.

Analytical Data and Characterization

  • NMR Spectroscopy: Proton NMR shows characteristic signals for tert-butyl groups (~1.36 ppm, singlet, 9H), methylene protons adjacent to sulfur and nitrogen, and alkyl chain protons consistent with the butan-2-ylsulfanylhexyl structure.
  • Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of 289.5 g/mol, confirming the molecular formula C15H31NO2S.
  • IR Spectroscopy: Carbamate carbonyl stretching observed near 1680-1700 cm⁻¹; S-C stretching bands also noted.
  • Purity: Chromatographic methods (HPLC, LC-MS) confirm purity levels typically above 95% after purification.

Research Outcomes and Optimization Insights

  • Base Selection: Potassium carbonate is commonly employed due to its moderate strength and compatibility with DMF and acetone solvents. Cesium carbonate has been used for enhanced reactivity in palladium-catalyzed couplings.
  • Solvent Effects: Polar aprotic solvents like DMF facilitate nucleophilic substitution reactions efficiently. Acetone is also used, particularly under microwave conditions, to accelerate reaction kinetics.
  • Temperature and Time: Elevated temperatures (65-120°C) and extended reaction times (3-15 hours) are typical to drive reactions to completion. Microwave irradiation can reduce reaction times significantly.
  • Purification: Silica gel chromatography with gradient elution (heptane/ethyl acetate or dichloromethane/ethyl acetate mixtures) provides effective separation of product from impurities.
  • Yield Improvement: Use of phase transfer catalysts or additives like potassium iodide can improve yields by enhancing nucleophilicity or solubility of reactants.
  • Scalability: Procedures have been demonstrated on gram to multi-gram scale with consistent yield and purity, indicating suitability for preparative synthesis.

Summary Table of Key Preparation Methods

Method Reagents Solvent Temperature Time Yield (%) Notes
Alkylation of sulfanyl precursor with alkyl halide Potassium carbonate, butan-2-yl halide DMF 70°C 15 h 62 Quenching with NH4Cl, silica gel chromatography
Carbamate coupling with tert-butyl carbamate Potassium carbonate or cesium carbonate DMF or acetone 65-120°C 3-6 h 45-74 Microwave irradiation accelerates reaction
Palladium-catalyzed coupling (advanced method) Pd catalyst, phosphine ligands, base DMF 80-120°C Variable Variable Used in complex derivatives synthesis

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form stable complexes with various enzymes and proteins, potentially inhibiting their activity. The sulfanyl group may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The evidence provides data on several analogs with structural or functional similarities, enabling a focused comparison. Key differentiating factors include substituent groups, molecular properties, and applications.

Structural and Functional Comparisons

Table 1: Comparative Overview of Key Analogs
Compound Name CAS No. Molecular Formula Molecular Weight Substituent Key Properties/Applications References
tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate 2059933-97-8 C₁₄H₂₇NO₂S 273.43 Allyl sulfanyl Intermediate for click chemistry; no hazard data reported
tert-Butyl N-[6-(methylamino)hexyl]carbamate 1013915-06-4 C₁₂H₂₆N₂O₂ 230.35 Methylamino Hazardous (H315, H318, H335); used in controlled synthesis
tert-Butyl (6-aminohexyl)carbamate (153) Not provided C₁₁H₂₄N₂O₂ 216.32 Amino Precursor for biotinylated probes; characterized by NMR
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate 239074-29-4 C₁₂H₂₃NO₃ 229.32 Cyclohexyl hydroxymethyl High GI absorption (probable); used in drug discovery

Key Differentiators

Substituent Reactivity: The allyl sulfanyl group in the prop-2-en-1-ylsulfanyl analog (CAS 2059933-97-8) offers reactivity for thiol-ene click chemistry, unlike the butan-2-ylsulfanyl group in the target compound, which may exhibit steric hindrance due to its branched alkyl chain. The methylamino variant (CAS 1013915-06-4) introduces a reactive amine, enabling conjugation but requiring stringent handling due to its corrosivity and respiratory hazards.

The aminohexyl derivative (Compound 153) has a lower molecular weight (216.32 g/mol) and simpler structure, facilitating integration into bioconjugates.

Safety Profiles: The methylamino variant (CAS 1013915-06-4) is classified as hazardous (Danger, Packing Group III), whereas the allyl sulfanyl analog lacks reported hazards, suggesting greater stability.

Biological Activity

tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group and a sulfanyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₃₁N₁O₂S
  • Molecular Weight : Approximately 289.5 g/mol
  • Functional Groups : Carbamate and sulfanyl groups

The presence of the tert-butyl group contributes to steric hindrance, while the sulfanyl group may enhance the compound's reactivity and interaction with biological targets.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. Interaction studies typically focus on:

  • Binding Affinity : The strength of the interaction with specific biological molecules.
  • Pharmacodynamics : The effects of the compound on biological systems.
  • Pharmacokinetics : The absorption, distribution, metabolism, and excretion of the compound.

Therapeutic Potential

Studies have suggested potential therapeutic applications for this compound in treating conditions such as:

  • Neurodegenerative Diseases : Potential use as an AMPA receptor function enhancer, which could be beneficial for conditions like Alzheimer's disease and schizophrenia .
  • Pain Management : Investigations into its role as a modulator for pain perception pathways, indicating possible applications in analgesic therapies .

Case Studies and Research Findings

  • Interaction Studies : Various studies have employed techniques such as molecular docking to predict how this compound interacts with target proteins involved in disease pathways. These studies highlight its potential as a lead compound for further development.
  • Synthesis and Derivatives : The synthesis of this compound often involves multi-step processes that allow for the introduction of various functional groups, enhancing its versatility in drug design.
  • Comparative Analysis : Comparative studies with structurally similar compounds have shown that variations in substituents can significantly affect biological activity. For example, compounds with different alkyl or aryl groups exhibit varying degrees of potency against specific biological targets.

Data Table: Biological Activity Comparison

Compound NameActivity DescriptionReference
This compoundPotential AMPA receptor enhancer
tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamateVersatile building block in pharmaceuticals
N-(3R,4S)-3-{[4-(4-chloro-1H-pyrazol-1-yl)phenoxy]}Antidepressant properties

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